4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and belongs to the class of glutaminase inhibitors that target cancer cells. The purpose of
Mécanisme D'action
CB-839 inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. The inhibition of glutaminase by CB-839 leads to the depletion of glutamate and α-ketoglutarate, which are essential for the growth and proliferation of cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. The depletion of glutamine by CB-839 leads to the inhibition of cancer cell growth and proliferation. CB-839 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, CB-839 has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CB-839 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CB-839 has also been extensively studied in preclinical studies, and its mechanism of action is well understood. However, there are also some limitations to using CB-839 in lab experiments. CB-839 has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated. Additionally, CB-839 may have off-target effects that could affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of CB-839. One direction is to continue to evaluate the safety and efficacy of CB-839 in clinical trials. Another direction is to investigate the potential of CB-839 in combination therapy with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the off-target effects of CB-839 and to develop more specific glutaminase inhibitors. Finally, the potential applications of CB-839 in other fields, such as metabolic disorders and neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, CB-839 is a synthetic compound that has shown promising results in preclinical studies for the treatment of various types of cancer. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells and the inhibition of cancer cell growth and proliferation. CB-839 has significant biochemical and physiological effects on cancer cells and has the potential to enhance the efficacy of other cancer therapies. However, there are also limitations to using CB-839 in lab experiments, and further studies are needed to understand its off-target effects and potential applications in other fields.
Méthodes De Synthèse
The synthesis of CB-839 involves a multistep process that starts with the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with N-protected glycine to form N-protected glycine 3-chloro-4-nitrobenzoyl ester, which is then subjected to reduction with borane-THF to form N-protected glycine 3-chloro-4-aminobenzoyl ester. Finally, this intermediate is reacted with ethyl 4-oxobutanoate to form the CB-839 compound.
Applications De Recherche Scientifique
CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 inhibits the activity of glutaminase, which leads to the depletion of glutamine in cancer cells. This, in turn, leads to the inhibition of cancer cell growth and proliferation. CB-839 has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and triple-negative breast cancer.
Propriétés
IUPAC Name |
4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPGUMHRNFNAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.